4-Pyridinemethanol, alpha-(diphenylmethyl)-alpha-phenyl-
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Overview
Description
1,2,2-Triphenyl-1-(4-pyridyl)methanol: is a heterocyclic organic compound with the molecular formula C25H21NO and a molecular weight of 351.44 g/mol . It is characterized by the presence of three phenyl groups and a pyridyl group attached to a central methanol moiety. This compound is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2-Triphenyl-1-(4-pyridyl)methanol can be synthesized through the reaction of triphenylmethanol with 4-pyridinecarboxaldehyde under acidic conditions. The reaction typically involves the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial-scale production would likely involve optimization of the synthetic route to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Triphenyl-1-(4-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridyl derivatives.
Scientific Research Applications
1,2,2-Triphenyl-1-(4-pyridyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1,2,2-Triphenyl-1-(4-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Involvement in signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Triphenylmethanol: Shares the triphenylmethanol moiety but lacks the pyridyl group.
4-Pyridinemethanol: Contains the pyridyl group but lacks the triphenylmethanol moiety.
Uniqueness: 1,2,2-Triphenyl-1-(4-pyridyl)methanol is unique due to the combination of its triphenylmethanol and pyridyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
56501-83-8 |
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Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1,2,2-triphenyl-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-14-8-3-9-15-22,23-16-18-26-19-17-23)24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,24,27H |
InChI Key |
ZCSRODMDBHWJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=NC=C4)O |
Origin of Product |
United States |
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